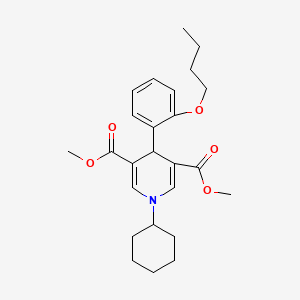![molecular formula C22H19Cl2NO B4694686 N-[bis(4-chlorophenyl)methyl]-3-phenylpropanamide](/img/structure/B4694686.png)
N-[bis(4-chlorophenyl)methyl]-3-phenylpropanamide
描述
N-[bis(4-chlorophenyl)methyl]-3-phenylpropanamide, commonly known as Chlorpromazine, is a phenothiazine derivative that was first synthesized in 1950. It is primarily used as an antipsychotic medication to treat schizophrenia, bipolar disorder, and other mental illnesses. Chlorpromazine has been a significant breakthrough in the treatment of mental disorders, and its synthesis, mechanism of action, and physiological effects have been extensively studied.
作用机制
Chlorpromazine works by blocking the action of dopamine in the brain, which is responsible for regulating mood and behavior. It also blocks the action of other neurotransmitters, such as serotonin and acetylcholine. This results in a decrease in psychotic symptoms and an improvement in mood and behavior.
Biochemical and Physiological Effects:
Chlorpromazine has several biochemical and physiological effects on the body. It can cause sedation, drowsiness, and a decrease in blood pressure. It can also cause weight gain, dry mouth, and constipation. Chlorpromazine can also affect the heart, causing arrhythmias and other cardiac complications.
实验室实验的优点和局限性
Chlorpromazine has several advantages as a research tool in the laboratory. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action and physiological effects are well understood. However, Chlorpromazine has several limitations as a research tool. It can be toxic in high doses and can cause significant side effects. It is also difficult to control the dose and duration of treatment in animal models.
未来方向
There are several future directions for the study of Chlorpromazine. One area of research is the development of new derivatives of Chlorpromazine that have improved therapeutic properties. Another area of research is the study of Chlorpromazine's anti-cancer properties and its potential use in cancer therapy. Additionally, more research is needed to understand the long-term effects of Chlorpromazine on the body and its potential for abuse.
Conclusion:
Chlorpromazine is a significant breakthrough in the treatment of mental illness. Its synthesis, mechanism of action, and physiological effects have been extensively studied, and it has shown promising results in the treatment of other diseases. While Chlorpromazine has several advantages as a research tool, it also has significant limitations and potential side effects. Further research is needed to fully understand its therapeutic potential and long-term effects on the body.
科学研究应用
Chlorpromazine has been extensively studied for its potential therapeutic applications in various diseases beyond mental illness. Recent studies have shown that Chlorpromazine has anti-cancer properties and can be used to treat certain types of cancer. It has also been studied for its anti-inflammatory and anti-viral properties and has shown promising results in the treatment of viral infections.
属性
IUPAC Name |
N-[bis(4-chlorophenyl)methyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2NO/c23-19-11-7-17(8-12-19)22(18-9-13-20(24)14-10-18)25-21(26)15-6-16-4-2-1-3-5-16/h1-5,7-14,22H,6,15H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVENNYVMBRIXIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(1,3-benzodioxol-5-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4694604.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3,4,5-trimethoxyphenyl)thiourea](/img/structure/B4694612.png)
![methyl 3-[(2-bromobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B4694614.png)
![3-[2-(3,5-dihydroxybenzoyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B4694623.png)

![6-(2-furylmethyl)-2-(4-methyl-1-piperazinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4694633.png)
![2-(butylthio)-3-cyclohexyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4694636.png)
![N-[4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-yl]-N'-(5-chloro-2-methylphenyl)thiourea](/img/structure/B4694642.png)
![ethyl 5-ethyl-2-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-3-thiophenecarboxylate](/img/structure/B4694654.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B4694667.png)
![N-(4-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]urea](/img/structure/B4694670.png)
![3-methoxy-N-{3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propyl}benzamide](/img/structure/B4694678.png)
![N-(4-methylphenyl)-2-(3-oxo-1-{[4-(2-pyridinyl)-1-piperazinyl]acetyl}-2-piperazinyl)acetamide](/img/structure/B4694684.png)
![1-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B4694692.png)